5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a trifluoromethyl-substituted phenyl group at the 2nd position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 2-(3-(trifluoromethyl)phenyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the vapor-phase bromination, where the reactants are vaporized and passed over a heated catalyst bed. This method allows for continuous production and can be more efficient for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in solvents like ether or THF.
Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-alkyl-2-(3-(trifluoromethyl)phenyl)pyridine.
Coupling: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of drugs targeting various diseases.
Industry: Used in the production of materials with specific electronic properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5th position.
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the phenyl group, making it less complex.
2-(3-(Trifluoromethyl)phenyl)pyridine: Lacks the bromine atom, affecting its reactivity.
Uniqueness
5-Bromo-2-(3-(trifluoromethyl)phenyl)pyridine is unique due to the combination of the bromine atom and the trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)phenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(14,15)16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQGMAGVZIROCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677953 |
Source
|
Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215073-37-2 |
Source
|
Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215073-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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